(3R,4R)-3-(Trifluoromethyl)oxan-4-amine
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Overview
Description
(3R,4R)-3-(Trifluoromethyl)oxan-4-amine is a chiral compound featuring a trifluoromethyl group attached to an oxane ring with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Trifluoromethyl)oxan-4-amine typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group or the amine group can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in a variety of substituted oxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-3-(Trifluoromethyl)oxan-4-amine can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific pathways.
Industry
Industrially, the compound might be used in the production of specialty chemicals, materials, or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-3-(Trifluoromethyl)oxan-4-amine would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-(Trifluoromethyl)oxan-4-ol: Similar structure but with a hydroxyl group instead of an amine.
(3R,4R)-3-(Trifluoromethyl)oxan-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.
(3R,4R)-3-(Trifluoromethyl)oxan-4-thiol: Features a thiol group in place of the amine.
Uniqueness
The presence of the trifluoromethyl group and the specific stereochemistry of (3R,4R)-3-(Trifluoromethyl)oxan-4-amine may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.
Properties
IUPAC Name |
(3R,4R)-3-(trifluoromethyl)oxan-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-3-11-2-1-5(4)10/h4-5H,1-3,10H2/t4-,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKSRNRTEXVZPV-CRCLSJGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230803-41-3 |
Source
|
Record name | rac-(3R,4R)-3-(trifluoromethyl)oxan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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